molecular formula C12H10N4O3 B3718976 3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

Cat. No.: B3718976
M. Wt: 258.23 g/mol
InChI Key: YMJDPKOMZVLGKO-UHFFFAOYSA-N
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Description

3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is a heterocyclic compound that features a unique fusion of triazine and benzimidazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of benzimidazole derivatives with triazine precursors in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazine-benzimidazole compounds .

Scientific Research Applications

3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid is unique due to its specific fusion of triazine and benzimidazole rings, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

3-(3-oxo-4H-[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O3/c17-10(18)6-5-8-11(19)14-12-13-7-3-1-2-4-9(7)16(12)15-8/h1-4H,5-6H2,(H,17,18)(H,13,14,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJDPKOMZVLGKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3N2N=C(C(=O)N3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Reactant of Route 2
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Reactant of Route 3
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Reactant of Route 4
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Reactant of Route 5
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid
Reactant of Route 6
3-(3-Oxo-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid

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